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molecular formula C8H8ClFN4 B2680105 6-Chloro-2-fluoro-9-isopropyl-9H-purine CAS No. 220696-58-2

6-Chloro-2-fluoro-9-isopropyl-9H-purine

Cat. No. B2680105
M. Wt: 214.63
InChI Key: AISKFDFVSSENFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592581B2

Procedure details

A mixture of 2-fluoro,6-chloro-purine (2 g, 11.7 mmol), and powdered potassium carbonate (4 g, 28 mmol) was vigorously stirred in 30 ml DMF. Isopropyliodide (6 ml, 60 mmol) was added very slowly over 2 h. The reaction was stirred for a further 5 h. DMF was removed and the crude taken up in ethyl acetate, washed with water (50 ml), brine (50 ml), dried (MgSO4) and concentrated. The crude was purified by silica gel column chromatography (30% ethyl acetate in hexane) to provide the pure product as a white solid (1.1 g, 44%). δH (CD3OD, 250 MHz) 1.65 [6 H, d, J 7.5, CH(CH3)2], 4.92 [1 H, m, CH(CH3)2], 8.66 (1 H, s, ArH); δC (CD3OD, 250 MHz) 154.7 (C), 153.88 (C), 152.2 (C), 147.65 (CH), 132.44 (C), 50.66 (CH), 22.72 (2×CH3); m/z 215.2 (M+H)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH:18](I)([CH3:20])[CH3:19]>CN(C=O)C>[Cl:11][C:4]1[N:3]=[C:2]([F:1])[N:10]=[C:9]2[C:5]=1[N:6]=[CH:7][N:8]2[CH:18]([CH3:20])[CH3:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(C)I
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for a further 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was removed
WASH
Type
WASH
Details
washed with water (50 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel column chromatography (30% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C2N=CN(C2=NC(=N1)F)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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